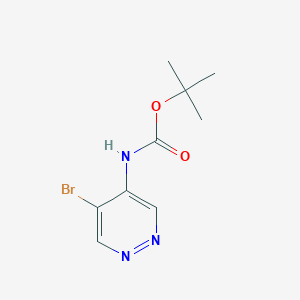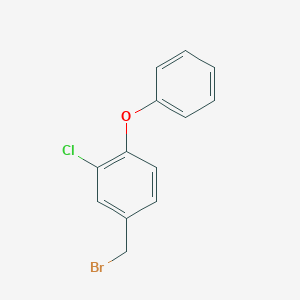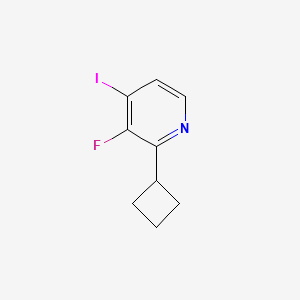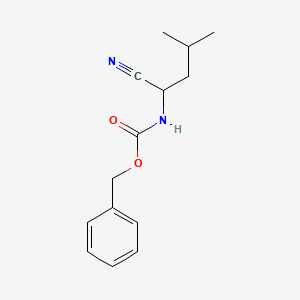![molecular formula C10H17NO2 B15305695 Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)
Ethyl 6-azaspiro[3.4]octane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-azaspiro[34]octane-5-carboxylate is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-azaspiro[3.4]octane-5-carboxylate can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing precursor. This process typically employs conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-azaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters, depending on the reaction pathway chosen.
Applications De Recherche Scientifique
Ethyl 6-azaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 6-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azaspiro[3.4]octane: Shares a similar spirocyclic structure but lacks the ester group.
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate: Contains an additional oxygen atom in the ring structure.
Uniqueness
Ethyl 6-azaspiro[3.4]octane-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethyl 6-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-10(4-3-5-10)6-7-11-8/h8,11H,2-7H2,1H3 |
Clé InChI |
XGTMISOBHKCPPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2(CCC2)CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)





